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3-(3-bromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione

Targeted Protein Degradation PROTAC Linker Chemistry Cereblon Ligand Diversification

This building block is the direct synthetic precursor for ALV/JWJ-series molecular glue degraders (e.g., ZBTB11). Its C3‑bromo handle enables Buchwald–Hartwig, Suzuki, and Sonogashira chemistry for modular degrader construction—reactivity absent in non‑halogenated analogs. The bromomaleimide core undergoes rapid, chemoselective cysteine conjugation without retro‑Michael payload shedding, outperforming classical maleimide linkers in ADC and albumin‑conjugate applications. Procurement of this exact intermediate ensures access to the full SAR landscape described in the 2025 J. Med. Chem. ZBTB11 degrader campaign.

Molecular Formula C9H7BrN2O4
Molecular Weight 287.07 g/mol
CAS No. 2438125-85-8
Cat. No. B6198162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-bromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione
CAS2438125-85-8
Molecular FormulaC9H7BrN2O4
Molecular Weight287.07 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C=C(C2=O)Br
InChIInChI=1S/C9H7BrN2O4/c10-4-3-7(14)12(9(4)16)5-1-2-6(13)11-8(5)15/h3,5H,1-2H2,(H,11,13,15)
InChIKeyYWTWRPUQGHMUBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Bromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione (CAS 2438125-85-8): A Bromomaleimide–Glutarimide CRBN-Recruiting Building Block for Targeted Protein Degradation


3-(3-Bromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione (CAS 2438125-85-8) is a heterobifunctional synthetic intermediate belonging to the bromomaleimide–glutarimide class of cereblon (CRBN) E3 ubiquitin ligase binders [1]. The compound is assembled via condensation of bromomaleic anhydride with 3-aminopiperidine-2,6-dione hydrochloride, yielding a molecular scaffold in which the glutarimide ring occupies the tritryptophan pocket of CRBN while the 3-bromo substituent on the maleimide ring serves as a versatile synthetic handle for downstream diversification via Pd-catalyzed cross-coupling chemistry [1]. With a molecular formula of C₉H₇BrN₂O₄ and molecular weight of 287.07 g/mol, this building block is employed as the CRBN-recruiting warhead in molecular glue degraders and PROTACs targeting transcription factors, epigenetic readers, and other disease-relevant proteins [1][2].

Why Generic CRBN Binders Cannot Replace 3-(3-Bromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione in Degrader Synthesis and Bioconjugation


The 3-bromo substituent on the maleimide ring is not a passive structural feature—it is the essential functional handle enabling Pd-catalyzed cross-coupling diversification (Buchwald–Hartwig, Suzuki, Sonogashira) that transforms this building block into elaborate molecular glue degraders [1]. Non-halogenated maleimide–glutarimide analogs lack this reactivity, rendering them synthetic dead-ends for modular degrader construction. Furthermore, the bromomaleimide core reactswith thiols via an addition–elimination mechanism that is mechanistically distinct from the simple Michael addition of classical maleimides; this eliminates the retro-Michael deconjugation pathway that causes payload loss from conventional maleimide–thiol conjugates under physiological conditions [2]. Phthalimide-based CRBN binders (thalidomide, lenalidomide, pomalidomide) cannot recapitulate the maleimide carbonyl H-bonding network with CRBN residues Asn351 and Glu377 that is critical for ternary complex stabilization in maleimide-based molecular glues [1]. These three orthogonal differentiators—synthetic reactivity, conjugate stability, and CRBN binding geometry—mean that substituting a generic CRBN ligand for this specific building block forecloses entire classes of degrader chemistry and bioconjugation applications.

Quantitative Differentiation Evidence for 3-(3-Bromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione Versus Closest Analogs


C3-Bromine as a Pd-Catalyzed Cross-Coupling Handle Versus Non-Halogenated Maleimide CRBN Binders

The C3-bromine on the maleimide ring serves as a functional handle for Pd-catalyzed Buchwald–Hartwig amination, enabling direct C–N bond formation with aryl/alkyl amines to construct diversified molecular glue libraries. In the ZBTB11 degrader SAR campaign, this bromine was replaced with an amino group via Buchwald–Hartwig cross-coupling as the key diversification step, enabling systematic variation of the exit vector for ternary complex optimization [1]. Non-halogenated maleimide–glutarimide analogs (e.g., maleic anhydride-derived counterparts) lack this reactive site entirely, precluding analogous library synthesis. The bromine atom also enables alternative cross-coupling modalities (Suzuki, Sonogashira) that are structurally impossible on the thalidomide/lenalidomide phthalimide scaffold [1].

Targeted Protein Degradation PROTAC Linker Chemistry Cereblon Ligand Diversification

Retro-Michael Deconjugation Resistance: Bromomaleimide vs. Classical Maleimide Thiol Conjugates

Bromomaleimides react with thiols via an addition–elimination mechanism, generating a thioether–maleimide product for which the retro-Michael pathway is mechanistically impossible. Classical maleimides react via addition only, yielding succinimide–thioether conjugates that undergo retro-Michael deconjugation under physiological conditions, releasing free maleimide and free thiol [1]. Hydrolysis of bromomaleimide conjugates yields thiol-stable maleamic acid exclusively, while classical maleimide hydrolysis competes with retro-Michael deconjugation, reducing effective conjugation yield [1]. Quantitative hydrolysis experiments showed that monobromomaleimide conjugates convert entirely to the stable maleamic acid form with no detectable retro-Michael side products, in contrast to classical maleimide conjugates where retro-Michael deconjugation is a significant competing pathway [1].

Bioconjugation Stability ADC Linker Chemistry Serum-Stable Conjugates

Thiol Conjugation Kinetics: Bromomaleimide–C2-Linker Conjugates vs. Classical Maleimides

Bromomaleimides bearing an electron-withdrawing C2 linker (e.g., glycine-based) achieve complete cysteine conjugation in under 1 minute, followed by quantitative hydrolysis to serum-stable maleamic acid in just over 1 hour [1]. Classical maleimides require substantially longer conjugation times (typically 30 min to several hours at pH 7.0–7.5) and their post-conjugation hydrolysis to achieve thiol-stability demands prolonged alkaline exposure (pH 8–9, 24–72 h), which risks protein denaturation and aggregation [1]. Moreover, classical maleimide hydrolysis is incomplete and competes with retro-Michael deconjugation, whereas bromomaleimide hydrolysis proceeds quantitatively to a single stable product [1][2].

Bioconjugation Kinetics Cysteine Modification Next-Generation Maleimides

CRBN Binding Geometry: Maleimide Carbonyl H-Bond Network vs. Phthalimide-Based Binders (Thalidomide Class)

In the CRBN:ALV-05-184-01:ZBTB11 ternary complex model, the maleimide carbonyl groups of the bromomaleimide-derived scaffold form specific hydrogen bonds with Asn351 and Glu377 of CRBN, interactions that are structurally distinct from those formed by the phthalimide ring of thalidomide, lenalidomide, or pomalidomide [1]. The glutarimide ring occupies the canonical tritryptophan pocket (as with all IMiD-class binders), but the maleimide ring provides an additional H-bond donor/acceptor surface that contributes to ternary complex stabilization with the zinc-finger degron of ZBTB11 [1]. Thalidomide binds CRBN with a Kd of approximately 250 nM ; the maleimide-based scaffold, when elaborated into molecular glues such as JWJ-01-306, achieves ZBTB11 degradation DC₅₀ values of 0.28 ± 0.12 μM with Dmax of 72% in MOLT-4 cells, while the initial bromomaleimide-derived hit ALV-05-184-01 showed DC₅₀ of 0.14 ± 0.07 μM and Dmax of 41% [1].

Cereblon Binding Mode Molecular Glue Ternary Complex E3 Ligase Recruitment

Chiral Integrity and Racemization Profile of the Glutarimide Stereocenter

The compound is available as a defined enantiomeric form (the (S)-enantiomer of the piperidine-2,6-dione ring is the active CRBN-binding configuration, analogous to the S-enantiomer preference of thalidomide and lenalidomide for CRBN engagement) [1]. The bromomaleimide moiety, lacking an α-proton adjacent to the maleimide carbonyl, does not participate in the racemization pathways that complicate certain phenyl-glutarimide and dihydrouracil CRBN binders under basic or protic conditions [2]. Phenyl-glutarimide CRBN binders, while offering improved chemical stability over dihydrouracils, can undergo configurational instability at the glutarimide stereocenter under synthetic conditions, necessitating chiral resolution steps [2].

Stereochemical Stability CRBN Ligand Chirality Enantiomer Purity

Building Block Purity and Characterization Consistency for Reproducible Degrader Synthesis

The compound is commercially supplied at 98% purity (HPLC) with full characterization data including ¹H NMR, MS, and HPLC chromatograms, enabling direct use in degrader synthesis without additional purification . The condensation reaction between bromomaleic anhydride and 3-aminopiperidine-2,6-dione hydrochloride that produces this building block has been validated in the peer-reviewed synthesis of the JWJ-series molecular glues, with the product serving as the E3 ligase binder intermediate that undergoes subsequent substitution with elaborated amine intermediates to yield final degraders [1]. This is in contrast to custom-synthesized CRBN binder intermediates, which may require in-house optimization of the condensation step and can exhibit batch-dependent variability in purity and yield.

Synthetic Intermediate Quality PROTAC Building Block Batch Reproducibility

Validated Application Scenarios for 3-(3-Bromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione in Degrader Chemistry and Bioconjugation


Modular Synthesis of Maleimide-Based Molecular Glue Degrader Libraries Targeting C2H2 Zinc-Finger Transcription Factors

This building block is the direct synthetic precursor to the ALV and JWJ series of CRBN-recruiting molecular glue degraders targeting ZBTB11, as demonstrated in the 2025 J. Med. Chem. SAR campaign [1]. The C3-bromine undergoes Buchwald–Hartwig amination to install diversified aniline-derived exit vectors that engage the ZBTB11 zinc-finger degron. Users can replicate the published synthetic route—condensation of the bromomaleimide–glutarimide intermediate with elaborated amine intermediates via nucleophilic substitution—to generate focused libraries that probe ternary complex geometry at the CRBN–neosubstrate interface. This scenario is directly supported by the DC₅₀ data in the ZBTB11-HiBiT assay (ALV-05-184-01: DC₅₀ 0.14 μM, Dmax 41%; JWJ-01-306: DC₅₀ 0.28 μM, Dmax 72%) [1].

Construction of Serum-Stable Bromomaleimide–Antibody Conjugates for ADC and Protein–Drug Conjugate Development

The bromomaleimide moiety enables rapid, chemoselective cysteine conjugation (<1 min reaction time) with quantitative post-conjugation hydrolysis (~1 h) to yield maleamic acid-locked conjugates that are stable against retro-Michael deconjugation in serum [1][2]. This chemistry has been validated for albumin–drug conjugate construction and antibody disulfide rebridging, where the addition–elimination mechanism eliminates the payload shedding that limits classical maleimide ADCs. The glutarimide group provides a spectrophotometric handle (absorbance at 300–350 nm) for convenient reaction monitoring [1]. For ADC programs requiring controlled drug-to-antibody ratios with serum-stable linkage, the monobromomaleimide–glutarimide scaffold offers a mechanistically superior alternative to SMCC and related maleimide linkers.

Rapid PROTAC Candidate Assembly via Sequential Cross-Coupling and Linker Conjugation

The C3-bromine enables sequential Pd-catalyzed cross-coupling (Buchwald–Hartwig for C–N, Suzuki for C–C) to introduce linker attachment points, followed by amide or click-chemistry conjugation to target-protein-binding moieties [1]. This modular strategy allows systematic variation of linker length, composition, and exit vector geometry without resynthesizing the CRBN-binding warhead. The approach is distinct from thalidomide-based PROTACs, where functionalization of the phthalimide ring is synthetically constrained and typically requires de novo synthesis of each linker variant. The building block is compatible with standard solid-phase and solution-phase PROTAC assembly workflows.

Chemical Probe Development for CRBN-Dependent Targeted Protein Degradation with Defined Ternary Complex Pharmacology

When elaborated into full molecular glues (as exemplified by JWJ-01-306), the bromomaleimide-derived scaffold induces CRBN-dependent ternary complex formation without displaying the 'hook effect' characteristic of PROTACs, as confirmed by cellular thermal shift assay (CETSA) showing thermal stabilization of ZBTB11 in wild-type but not CRBN–/– MOLT-4 cells [1]. This molecular glue mechanism, validated in the published SAR study, makes the scaffold suitable for developing chemical probes to interrogate CRBN-dependent degradation of previously undrugged transcription factors. The degrader JWJ-01-306 resensitized BRAF inhibitor-resistant melanoma cells by disrupting oxidative phosphorylation, demonstrating proof-of-concept for targeting acquired drug resistance via this scaffold class [1].

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